molecular formula C16H16ClNO2S B1663587 Clopidogrel CAS No. 113665-84-2

Clopidogrel

Cat. No. B1663587
M. Wt: 321.8 g/mol
InChI Key: GKTWGGQPFAXNFI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clopidogrel, also known as Plavix, is a widely used antiplatelet drug that is prescribed to prevent blood clotting in patients with cardiovascular diseases. It is a thienopyridine derivative that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing the activation of platelets and reducing the risk of thrombosis.

Scientific research applications

Genetic Polymorphisms and Clopidogrel Response

Clopidogrel, a prominent antiplatelet drug, is crucial for treating and preventing coronary heart disease (CHD). Its effectiveness can be significantly influenced by genetic polymorphisms, particularly in Asian populations. Studies have identified specific alleles, such as CYP2C19 *2/*3/*17, that affect clopidogrel metabolism and contribute to variability in drug response among different ethnic groups. This highlights the importance of understanding genetic factors in personalized medicine (Akkaif et al., 2021).

Pharmacogenomic Approach for Antiplatelet Therapy

Pharmacogenomics plays a critical role in determining the efficacy of clopidogrel therapy, especially in patients with acute coronary syndromes (ACS). Studies have shown that selecting antiplatelet therapy based on genetic and clinical characteristics can lead to better clinical outcomes compared to standard care. This approach underscores the potential of personalized medicine in improving treatment efficacy and reducing adverse events (Notarangelo et al., 2018).

Genome-wide Analysis of Clopidogrel Metabolite Levels

A genome-wide association study revealed that the CYP2C19 locus is a significant determinant of clopidogrel active metabolite formation. This study also identified other novel genetic variants that influence clopidogrel response, highlighting the complexity of its pharmacokinetics and the potential for developing improved treatment strategies for at-risk patients (Backman et al., 2017).

Clopidogrel Resistance and Cardiovascular Risk

Research has identified a phenomenon where patients exhibit resistance to clopidogrel, leading to high on-treatment platelet reactivity. This resistance is associated with an increased risk of ischemic events in stroke patients. Understanding the pathogenesis of this resistance, which is only partially explained by genetic variations, is crucial for improving treatment outcomes (Gallego-Fábrega et al., 2016).

Interaction with Cancer Therapies

Interestingly, clopidogrel has shown to interact with anticancer drugs, affecting tumor growth and metastasis. This interaction highlights the need for careful evaluation of clopidogrel use in patients undergoing chemotherapy, as it can influence the efficacy and toxicity of cancer treatments (Denslow et al., 2017).

Impact on Bone Health

Clopidogrel's influence extends beyond its antiplatelet activity, as studies suggest it may negatively impact bone health. It inhibits bone cell function in vitro and has been associated with decreased trabecular bone in vivo, indicating potential adverse effects on bone health during long-term use (Syberg et al., 2012)

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022848
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Clopidogrel is metabolized to its active form by carboxylesterase-1. The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation., Clopidogrel must be metabolized by CYP450 enzymes to produce the active metabolite that inhibits platelet aggregation. The active metabolite of clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor and the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. This action is irreversible. Consequently, platelets exposed to clopidogrel's active metabolite are affected for the remainder of their lifespan (about 7 to 10 days). Platelet aggregation induced by agonists other than ADP is also inhibited by blocking the amplification of platelet activation by released ADP., The P2Y12 receptor plays a crucial role in the regulation of platelet activation by several agonists, which is irreversibly antagonized by the active metabolite of clopidogrel, a widely used anti-thrombotic drug. In this study, we investigated whether reduction of platelet reactivity leads to reduced inflammatory responses using a rat model of erosive arthritis. We evaluated the effect of clopidogrel on inflammation in Lewis rats in a peptidoglycan polysaccharide (PG-PS)-induced arthritis model with four groups of rats: 1) untreated, 2) clopidogrel-treated, 3) PG-PS-induced, and 4) PG-PS-induced and clopidogrel-treated. There were significant differences between the PG-PS+clopidogrel group when compared to the PG-PS group including: increased joint diameter and clinical manifestations of inflammation, elevated plasma levels of pro-inflammatory cytokines (IL-1 beta, interferon (IFN) gamma, and IL-6), an elevated neutrophil blood count and an increased circulating platelet count. Plasma levels of IL-10 were significantly lower in the PG-PS+clopidogrel group compared to the PG-PS group. Plasma levels of platelet factor 4 (PF4) were elevated in both the PG-PS and the PG-PS+clopidogrel groups, however PF4 levels showed no difference upon clopidogrel treatment, suggesting that the pro- inflammatory effect of clopidogrel may be due to its action on cells other than platelets. Histology indicated an increase in leukocyte infiltration at the inflammatory area of the joint, increased pannus formation, blood vessel proliferation, subsynovial fibrosis and cartilage erosion upon treatment with clopidogrel in PG-PS-induced arthritis animals. In summary, animals treated with clopidogrel showed a pro-inflammatory effect in the PG-PS-induced arthritis animal model, which might not be mediated by platelets.
Record name Clopidogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOPIDOGREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clopidogrel

Color/Form

Colorless oil

CAS RN

113665-84-2
Record name Clopidogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113665-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPIDOGREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To the suspension made of 200 g of (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester (−)-camphorsulfonic acid salt and 800 ml of dichloromethane is added 800 ml of sodium hydrogen carbonate solution. After stirring the organic phase is separated by decantation, dried on sodium sulfate and the solvent is removed in vacuo. The (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is obtained as a solution in 800 ml of dichloromethane. After stirring, the organic phase is separated by decantation, dried over sodium sulfate and the solvent is removed in vacuo.

Synthesis routes and methods II

Procedure details

To the suspension made of 200 g of (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester (−)-camphorsulfonic acid salt and 800 ml of dichloromethane is added 800 ml of sodium hydrogene carbonate solution. After stirring the organic phase is separated by decantation. The (+)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is obtained as a solution in 800 ml of dichloromethane. The solution is dried over sodium sulfate and the solvent is removed in vacuo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel
Reactant of Route 2
Reactant of Route 2
Clopidogrel
Reactant of Route 3
Reactant of Route 3
Clopidogrel
Reactant of Route 4
Reactant of Route 4
Clopidogrel
Reactant of Route 5
Reactant of Route 5
Clopidogrel
Reactant of Route 6
Reactant of Route 6
Clopidogrel

Citations

For This Compound
330,000
Citations
AJ Coukell, A Markham - Drugs, 1997 - europepmc.org
… study of clopidogrel versus aspirin in patients with atherosclerotic vascular disease (CAPRIE study) indicate that clopidogrel has … Clopidogrel-treated patients experienced less frequent …
Number of citations: 289 europepmc.org
MJ Quinn, DJ Fitzgerald - Circulation, 1999 - Am Heart Assoc
The thienopyridines ticlopidine and clopidogrel are inhibitors of platelet function in vivo. Their mode of action has not been defined, but it appears that they require conversion to as yet …
Number of citations: 720 www.ahajournals.org
TA Nguyen, JG Diodati, C Pharand - Journal of the American College of …, 2005 - jacc.org
… doses of clopidogrel do not display adequate antiplatelet response. Clopidogrel resistance is … So far, it has been used to reflect failure of clopidogrel to achieve its antiaggregatory effect. …
Number of citations: 826 www.jacc.org
K Sangkuhl, TE Klein, RB Altman - Pharmacogenetics and …, 2010 - journals.lww.com
After oral administration, clopidogrel is rapidly absorbed. Owing to its extensive metabolism, clopidogrel is not detected in human plasma. Clopidogrel is a prodrug that is absorbed in …
Number of citations: 271 journals.lww.com
PA Gurbel, US Tantry - Thrombosis research, 2007 - Elsevier
Clopidogrel is an effective inhibitor of platelet activation and … Combination antiplatelet therapy with clopidogrel and aspirin … and nonresponsiveness to clopidogrel therapy based on ex …
Number of citations: 277 www.sciencedirect.com
P Savi, P Nurden, AT Nurden, S Levy-Toledano… - Platelets, 1998 - Taylor & Francis
… The antiaggregating property of clopidogrel is caused by an … sites being unaffected by clopidogrel. Several events in the … release, were inhibited by clopidogrel and indicate their close …
Number of citations: 171 www.tandfonline.com
PA Gurbel, US Tantry - Nature clinical practice cardiovascular medicine, 2006 - nature.com
… in nonresponsiveness to clopidogrel, including variability in … of clopidogrel nonresponsiveness. The aim of this article is to provide a comprehensive and current review of clopidogrel …
Number of citations: 185 www.nature.com
SD Wiviott, EM Antman - Circulation, 2004 - Am Heart Assoc
… no clear and accepted definition for clopidogrel resistance. Studies have shown a dose-and time-dependent variability in response to clopidogrel as measured by optical platelet aggre- …
Number of citations: 306 www.ahajournals.org
ER Bates, WC Lau, DJ Angiolillo - Journal of the American College of …, 2011 - jacc.org
… to competitively inhibit CYP activation of clopidogrel, reducing clopidogrel responsiveness. Conversely, other agents increase clopidogrel responsiveness by inducing CYP activity. The …
Number of citations: 238 www.jacc.org
T Simon, C Verstuyft, M Mary-Krause… - New England journal …, 2009 - Mass Medical Soc
… in a nationwide French registry and receiving clopidogrel therapy. We then assessed the relation of allelic variants of genes modulating clopidogrel absorption (ABCB1), metabolic …
Number of citations: 254 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.